molecular formula C19H22F3N3O B5555823 3-(1-benzyl-1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine

3-(1-benzyl-1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine

Cat. No. B5555823
M. Wt: 365.4 g/mol
InChI Key: SUOWVFXQYBLPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-benzyl-1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of imidazole derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Derivative Formation

3-(1-benzyl-1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine serves as a precursor in the synthesis of various benzo[4,5]imidazo[1,2-a]pyridine derivatives. These derivatives are obtained through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and ethyl 2,4-dioxo-4-arylbutanoate derivatives, with piperidine playing a crucial role in the process. This synthesis method yields products within 25–45 minutes with good to excellent efficiency, showcasing the compound's utility in creating novel chemical structures (Goli-Garmroodi et al., 2015).

Antimicrobial and Antimycobacterial Activities

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, synthesized using a structure related to the given compound, demonstrate significant antimicrobial and antimycobacterial activities. These activities are particularly potent against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and other bacterial infections (Lv et al., 2017).

Antidiabetic Potential

Imidazoline derivatives, structurally related to this compound, have been identified as promising antidiabetic compounds. These derivatives have shown significant activity in improving glucose tolerance in a rat model of type II diabetes, mediated by an increase in insulin secretion independent of alpha2 adrenoceptor blockage. This highlights the potential of compounds within this chemical family for developing new antidiabetic medications (Le Bihan et al., 1999).

properties

IUPAC Name

1-[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-4,4,4-trifluorobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O/c20-19(21,22)9-8-17(26)24-11-4-7-16(14-24)18-23-10-12-25(18)13-15-5-2-1-3-6-15/h1-3,5-6,10,12,16H,4,7-9,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOWVFXQYBLPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(F)(F)F)C2=NC=CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.